
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rearrangement and Cyclization Studies:
- Research on methoxy-substituted tetrahydroisoquinolines undergoing rearrangement in formic acid to yield benzazepine derivatives underlines the reactive versatility of compounds with similar structural motifs (R. McMahon, C. Thornber, & S. Ruchirawat, 1982).
Synthesis of Complex Alkaloids:
- Studies on the synthesis of codeine and morphine from benzyl-N-formyl isoquinolines showcase the potential of complex molecular scaffolding and transformation relevant to pharmacologically active alkaloids (H. C. Beyerman et al., 1976).
Pro-drug Design for Targeted Therapy:
- Research involving the synthesis of 5-substituted isoquinolin-1-ones for potential applications as pro-drugs highlights the strategic modification of chemical entities for selective therapeutic drug release in hypoxic tumors (J. Berry et al., 1997).
Antimicrobial Activity of Novel Derivatives:
- The development of new 1,2,4-triazole derivatives from reactions involving ester ethoxycarbonylhydrazones and their subsequent antimicrobial screening signifies the ongoing search for novel antimicrobials with enhanced efficacy (H. Bektaş et al., 2007).
Corrosion Inhibition for Material Protection:
- Investigations on the corrosion inhibition properties of quinazoline Schiff base compounds on mild steel in acidic environments underscore the chemical's potential in extending the lifespan of industrial materials (Ghulamullah Khan et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzamide to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide, which is then reacted with N-phenylpentanoyl chloride to yield the final product.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzamide", "N-phenylpentanoyl chloride", "reagents and solvents" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst and solvent to form 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide.", "Step 2: Reaction of 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)benzamide with N-phenylpentanoyl chloride in the presence of a suitable base and solvent to yield the final product, 5-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide." ] } | |
Numéro CAS |
1021215-71-3 |
Formule moléculaire |
C28H27N3O5 |
Poids moléculaire |
485.54 |
Nom IUPAC |
5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C28H27N3O5/c1-36-25-15-14-20(19-32)17-21(25)18-31-24-12-6-5-11-23(24)27(34)30(28(31)35)16-8-7-13-26(33)29-22-9-3-2-4-10-22/h2-6,9-12,14-15,17,19H,7-8,13,16,18H2,1H3,(H,29,33) |
Clé InChI |
GGMBOYGXOTZHMY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







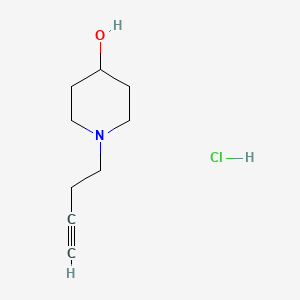
![2-((5-chlorothiophen-2-yl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2764226.png)
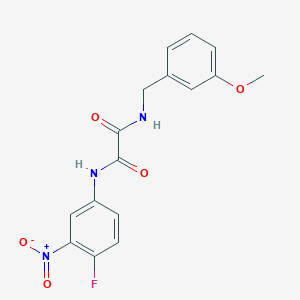

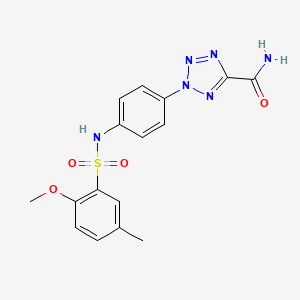

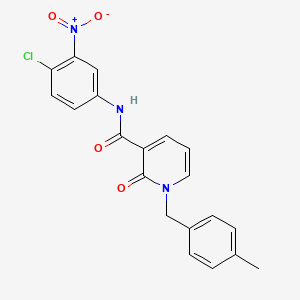
![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
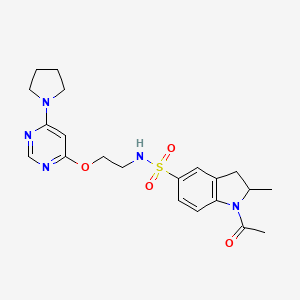
![1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane](/img/structure/B2764238.png)